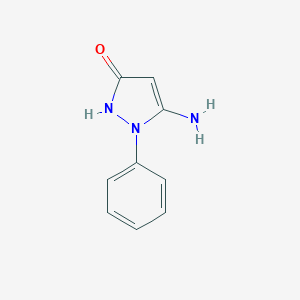

5-amino-1-phenyl-1H-pyrazol-3-ol

説明

5-amino-1-phenyl-1H-pyrazol-3-ol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrazole derivatives, including this compound, are known for their biological activities and synthetic versatility .

準備方法

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction of phenylhydrazine with ethyl acetoacetate, followed by subsequent functionalization steps . Another method includes the multi-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

化学反応の分析

5-amino-1-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions include substituted pyrazoles and other heterocyclic compounds .

科学的研究の応用

5-amino-1-phenyl-1H-pyrazol-3-ol has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of 5-amino-1-phenyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions influence its biological activities and reactivity, making it a valuable compound in medicinal chemistry .

類似化合物との比較

5-amino-1-phenyl-1H-pyrazol-3-ol can be compared with other similar compounds, such as 5-amino-3-methyl-1-phenylpyrazole and 5-amino-1H-pyrazolo[4,3-b]pyridine . These compounds share structural similarities but differ in their substituent groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications .

生物活性

5-Amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a phenyl substituent, which contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential use in antibiotic development.

- Anticancer Effects : Preliminary studies indicate that it may possess anticancer properties, potentially through modulation of cell signaling pathways involved in tumor growth .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes such as superoxide dismutase and catalase, influencing oxidative stress pathways. It can inhibit or activate these enzymes by binding to their active sites or allosteric sites.

- Cell Signaling Modulation : It affects cellular functions by modulating signaling pathways and gene expression, impacting processes like apoptosis and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated the compound's potential to inhibit specific enzymes implicated in inflammatory responses. For example, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

In Vivo Studies

Animal model studies reveal that low doses of this compound can reduce oxidative stress markers and improve overall cellular function. These findings suggest that the compound may have therapeutic benefits in conditions characterized by oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | Antimicrobial, anti-inflammatory | Methyl substitution enhances solubility |

| 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole | Anticancer properties | Enhanced potency against specific cancer types |

| 5-Amino-1,3-diphenyl-1H-pyrazole | Neuroprotective effects | Dual action on neuroinflammatory pathways |

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential applications include:

- Therapeutic Agents : Due to its anti-inflammatory and antimicrobial properties, it could be developed into new therapeutic agents for chronic inflammatory diseases and infections.

- Enzyme Inhibitors : The ability to modulate enzyme activity positions this compound as a candidate for developing selective enzyme inhibitors in various therapeutic areas .

- Research Tool : It serves as a useful tool in biochemical research for studying enzyme kinetics and cell signaling pathways.

特性

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70373-98-7 | |

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。